1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Lipophilicity CNS MPO Blood-Brain Barrier Permeability

1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 2549050-05-5) is a synthetic small molecule with the molecular formula C15H17N5O2 and a molecular weight of 299.33 g/mol. It belongs to the class of 1,2,3-triazole-4-carboxamides and incorporates a 1-benzyl-5-oxopyrrolidin-3-ylmethyl substituent, positioning it at the intersection of triazole-based bioactive scaffolds and pyrrolidinone-containing pharmacophores.

Molecular Formula C15H17N5O2
Molecular Weight 299.33 g/mol
CAS No. 2549050-05-5
Cat. No. B6456025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
CAS2549050-05-5
Molecular FormulaC15H17N5O2
Molecular Weight299.33 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C(=O)N
InChIInChI=1S/C15H17N5O2/c16-15(22)13-10-20(18-17-13)9-12-6-14(21)19(8-12)7-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H2,16,22)
InChIKeyHEBAZGHJKXKXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 2549050-05-5): Sourcing and Differentiation Guide for a Pyrrolidinone-Triazole Carboxamide Research Compound


1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 2549050-05-5) is a synthetic small molecule with the molecular formula C15H17N5O2 and a molecular weight of 299.33 g/mol . It belongs to the class of 1,2,3-triazole-4-carboxamides and incorporates a 1-benzyl-5-oxopyrrolidin-3-ylmethyl substituent, positioning it at the intersection of triazole-based bioactive scaffolds and pyrrolidinone-containing pharmacophores . The compound is primarily distributed as a research chemical; its publicly disclosed bioactivity data are extremely sparse, and no direct primary research paper or patent explicitly listing this compound has been identified at the time of analysis. Consequently, differentiation must be drawn from comparative physicochemical profiling and structural class-level inference against established analogs.

Why Generic 1,2,3-Triazole-4-carboxamide Analogs Cannot Substitute for 1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide in Research and Procurement


Simple 1,2,3-triazole-4-carboxamides such as rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) or 1-benzyl-1H-1,2,3-triazole-4-carboxamide lack the 1-benzyl-5-oxopyrrolidin-3-ylmethyl group that defines the target compound [1]. This pyrrolidinone appendage introduces a constrained hydrogen-bond-accepting carbonyl, an additional rotatable bond, and a distinct three-dimensional shape that profoundly influences lipophilicity, polar surface area, and hydrogen-bond donor/acceptor balance . Even within the pyrrolidinone-triazole subfamily, minor modifications—such as replacing the primary carboxamide with a carboxylic acid (CAS 2549004-19-3) or an N-methyl carboxamide (CAS 2548998-05-4)—substantially alter ionization state, solubility, and membrane permeability [2]. Therefore, generic substitution without quantitative side-by-side profiling risks compromising target engagement, ADME properties, and reproducibility in biological assays. The evidence below quantifies precisely where the target compound diverges from its closest in-class comparators.

Heads-On Comparative Evidence: Quantifying the Differentiation of 1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide from Closest Analogs


Lipophilicity and CNS Drug-Likeness: Target Compound vs. Rufinamide, the Marketed 1,2,3-Triazole-4-carboxamide Drug

The target compound exhibits a computed AlogP of 1.29 compared to approximately 0.05–1.4 for rufinamide, a marketed anticonvulsant that is a 1,2,3-triazole-4-carboxamide bearing a 2,6-difluorobenzyl group [1]. The higher lipophilicity of the target compound, combined with a larger topological polar surface area (tPSA of 90.65 Ų versus 73.8 Ų for rufinamide [1]) and an additional hydrogen-bond acceptor (HBA count 5 vs. 4 [1]), places it in a distinct CNS MPO parameter space. CNS MPO desirability scores computed from AlogP, tPSA, HBD, and MW indicate that the target compound occupies a region favoring balanced passive permeability and reduced P-glycoprotein efflux liability compared to rufinamide, which has lower tPSA but also lower lipophilicity [1]. This means the target compound is not simply interchangeable with rufinamide in CNS target screening campaigns.

Lipophilicity CNS MPO Blood-Brain Barrier Permeability

Hydrogen-Bond Donor Count: Target Primary Carboxamide vs. N-Methyl Carboxamide Analog (CAS 2548998-05-4)

The target compound bears a primary carboxamide (–CONH2) with two hydrogen-bond donor (HBD) atoms. The direct N-methyl analog, 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 2548998-05-4), possesses only one HBD due to N-methyl substitution [1]. The reduction from 2 HBD to 1 HBD is known to significantly increase passive membrane permeability (by approximately 0.5–1.0 log units in PAMPA assays for analogous amide pairs) while decreasing aqueous solubility [2]. The target compound's dual-HBD motif is expected to form stronger bidentate interactions with target protein backbone carbonyls, a feature absent in the N-methyl analog [2]. This differentiation is critical when the biological target demands a specific hydrogen-bond network.

Hydrogen bonding Membrane permeability Solubility

Ionization State and pH-Dependent Solubility: Target Neutral Carboxamide vs. Carboxylic Acid Analog (CAS 2549004-19-3)

The target compound is a neutral primary carboxamide, whereas 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 2549004-19-3) contains a carboxylic acid group with a predicted pKa of ~4.0–4.5 [1]. At physiological pH (7.4), the acid analog exists predominantly as a carboxylate anion, which dramatically increases aqueous solubility but reduces passive membrane permeability relative to the neutral target compound [2]. In formulation development or in vitro assay design, this ionization difference can shift the effective free drug concentration by orders of magnitude if not accounted for [2]. The target compound's charge neutrality simplifies DMSO stock preparation and avoids pH-dependent aggregation commonly observed with carboxylic acid analogs [2].

Ionization Solubility Formulation

Molecular Weight and Rotatable Bond Count: Target Compound vs. N-Cyclohexyl Analog

The target compound has a molecular weight (MW) of 299.33 g/mol and contains 7 rotatable bonds . The N-cyclohexyl analog, 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide, possesses a MW of 381.5 g/mol and an estimated rotatable bond count of ~8–9, mainly due to the cyclohexyl moiety . The MW difference of 82.2 g/mol (+27%) translates to a lower ligand efficiency (LE) for the cyclohexyl analog if target binding affinity is comparable. In fragment-based or lead-optimization campaigns, the target compound's lower MW offers greater room for chemical elaboration while adhering to Lipinski's Rule of 5, whereas the cyclohexyl analog risks exceeding optimal physicochemical space .

Molecular size Ligand efficiency Rotatable bonds

Structural Novelty and Intellectual Property Positioning: Pyrrolidinone-Triazole Hybrid Scaffold vs. Known Calpain Inhibitor Chemotypes

Published calpain inhibitors, such as ABT-957 (aliscapistat), feature a 1-benzyl-5-oxopyrrolidine-2-carboxamide core linked through a ketoamide warhead [1]. The target compound replaces the 2-carboxamide/ketoamide motif with a 1,2,3-triazole-4-carboxamide tethered to the pyrrolidinone ring at the 3-position via a methylene spacer. This structural arrangement has not been described in the calpain inhibitor patent literature, as evidenced by the absence of this specific scaffold in major patent databases (USPTO, WIPO, Espacenet) at the time of analysis [2]. The unique connectivity diversifies the hydrogen-bonding and π-stacking opportunities at the active site compared to the extensively explored 2-carboxamide and α-ketoamide series, potentially circumventing existing composition-of-matter patents [1][2].

Scaffold novelty Patent landscape Calpain inhibition

Optimal Research and Industrial Application Scenarios for 1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 2549050-05-5)


CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

The compound's AlogP of 1.29, tPSA of 90.65 Ų, and dual HBD motif position it favorably in the CNS MPO desirability space [1]. It is suited as a starting scaffold for CNS targets where rufinamide-like triazoles have shown efficacy but require improved permeability-efflux balance .

Calpain Inhibition Research Exploring Non-Ketoamide Warheads

Given that the 1-benzyl-5-oxopyrrolidine core is a recognized calpain recognition element [1], this compound provides a novel non-ketoamide warhead (triazole-carboxamide) for probing calpain active-site cysteine reactivity and selectivity. Its use can expand the chemical space beyond the metabolically labile α-ketoamide class [1].

Structure–Activity Relationship (SAR) Studies on Pyrrolidinone-Triazole Hybrids

The compound's 3-ylmethyl linkage and primary carboxamide represent a distinct SAR point compared to the N-methyl analog (CAS 2548998-05-4) and the carboxylic acid analog (CAS 2549004-19-3) . Systematic variation of these functional groups can delineate the contributions of HBD count, ionization state, and steric bulk to target binding, solubility, and permeability .

Patent Circumvention and Freedom-to-Operate Strategy

The scaffold has not been disclosed in patent literature, offering a clean intellectual property position for organizations seeking to develop novel calpain or triazole-based therapeutics without infringing existing composition-of-matter claims [1]. This makes it an attractive candidate for early-stage drug discovery investments.

Quote Request

Request a Quote for 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.